molecular formula C20H17N3S B5702882 3-Methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole

3-Methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole

Cat. No.: B5702882
M. Wt: 331.4 g/mol
InChI Key: ZTZVDPKQBJUNNI-UHFFFAOYSA-N
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Description

3-Methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methylsulfanyl group, a naphthalen-1-ylmethyl group, and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-(naphthalen-1-ylmethyl)thiourea with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole ring or other substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or naphthalen-1-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted phenyl or naphthalen-1-ylmethyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The presence of the methylsulfanyl, naphthalen-1-ylmethyl, and phenyl groups can enhance its lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylsulfanyl-5-(naphthalen-2-ylmethyl)-4-phenyl-1,2,4-triazole
  • 3-Methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-(4-methylphenyl)-1,2,4-triazole
  • 3-Methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-(2-chlorophenyl)-1,2,4-triazole

Uniqueness

3-Methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole stands out due to its specific combination of substituents, which confer unique chemical and physical properties. The presence of the naphthalen-1-ylmethyl group can enhance its aromaticity and stability, while the methylsulfanyl group can provide additional reactivity and functionalization options. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3S/c1-24-20-22-21-19(23(20)17-11-3-2-4-12-17)14-16-10-7-9-15-8-5-6-13-18(15)16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZVDPKQBJUNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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